molecular formula C10H6BrCl B1524348 2-Bromo-7-chloronaphthalene CAS No. 321939-67-7

2-Bromo-7-chloronaphthalene

Cat. No.: B1524348
CAS No.: 321939-67-7
M. Wt: 241.51 g/mol
InChI Key: YLTANKRXEFSANA-UHFFFAOYSA-N
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Description

2-Bromo-7-chloronaphthalene is an organic compound with the molecular formula C₁₀H₆BrCl It is a halogenated derivative of naphthalene, characterized by the presence of both bromine and chlorine atoms on the naphthalene ring

Scientific Research Applications

2-Bromo-7-chloronaphthalene has several applications in scientific research:

Safety and Hazards

2-Bromo-7-chloronaphthalene is classified as a warning signal word . It has several precautionary statements including P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others . It also has hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

2-Bromo-7-chloronaphthalene plays a role in biochemical reactions as a reactant in the preparation of heterocyclic compoundsThe compound’s halogenated structure may influence its reactivity and binding affinity with certain enzymes and proteins, potentially affecting the outcome of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively studied. Its structural similarity to other halogenated naphthalenes suggests it may influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function could be mediated through interactions with cellular receptors or enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability under different conditions, such as temperature and pH, can influence its long-term effects on cellular function. In vitro and in vivo studies are needed to assess the temporal effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses could lead to adverse effects. Threshold effects and toxicological profiles need to be established through comprehensive studies to determine safe and effective dosage ranges for this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Detailed studies are required to map the metabolic pathways and identify key enzymes involved in the metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloronaphthalene typically involves halogenation reactions. One common method is the bromination of 7-chloronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the naphthalene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-chloronaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloronaphthalene in chemical reactions involves the activation of the naphthalene ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 2-Bromo-1-chloronaphthalene
  • 2-Bromo-6-chloronaphthalene
  • 2-Bromo-8-chloronaphthalene

Comparison: 2-Bromo-7-chloronaphthalene is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-bromo-7-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTANKRXEFSANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679989
Record name 2-Bromo-7-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321939-67-7
Record name 2-Bromo-7-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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